molecular formula C10H14ClNO2 B2378887 2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride CAS No. 103096-01-1

2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride

Cat. No.: B2378887
CAS No.: 103096-01-1
M. Wt: 215.68
InChI Key: LRYZUJFMXATDOS-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Elucidation

The compound 2-(3-aminophenyl)-2-methylpropionic acid hydrochloride is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is propanoic acid, with substitutions at the second carbon atom. A methyl group (-CH₃) and a 3-aminophenyl group (C₆H₄NH₂-3) are bonded to this carbon, forming a branched chain. The hydrochloride salt is derived from the neutralization of the carboxylic acid group with hydrochloric acid.

The structural formula is represented as C₁₀H₁₄ClNO₂ , with a molecular weight of 216.68 g/mol . The SMILES notation is Cl.CC(C)(C1=CC=CC(N)=C1)C(=O)O , which encodes the connectivity of the atoms, including the aromatic ring, methyl and carboxylate groups, and the hydrochloride counterion. The InChIKey AQMIHACOZPBRBJ-UHFFFAOYSA-N uniquely identifies the stereochemical and structural features of the compound.

A table summarizing key structural properties is provided below:

Property Value
Molecular Formula C₁₀H₁₄ClNO₂
Molecular Weight 216.68 g/mol
SMILES Cl.CC(C)(C1=CC=CC(N)=C1)C(=O)O
InChIKey AQMIHACOZPBRBJ-UHFFFAOYSA-N
Melting Point Not reported
Boiling Point Not reported

CAS Registry Number and Regulatory Database Identifiers

The CAS Registry Number 103096-01-1 is the primary identifier for this compound in chemical regulatory databases. Additional identifiers include:

  • PubChem CID : Not yet assigned (as of May 2025)
  • ChemSpider ID : Not available
  • ECHA InfoCard : Not listed

The compound’s regulatory status remains under review, with limited entries in major databases such as the European Chemicals Agency (ECHA) or the U.S. Environmental Protection Agency (EPA). Its absence from these platforms suggests it is primarily used in research settings rather than large-scale industrial applications.

A summary of regulatory and database identifiers is provided below:

Identifier Type Value
CAS Registry Number 103096-01-1
MDL Number MFCD31737088
Supplier Catalog Numbers ArZ-UP198467, BB4LS-EN300-6734517

Properties

IUPAC Name

2-(3-aminophenyl)-2-methylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-10(2,9(12)13)7-4-3-5-8(11)6-7;/h3-6H,11H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYZUJFMXATDOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-nitroacetophenone.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Alkylation: The resulting 3-aminoacetophenone is then alkylated with methyl iodide in the presence of a base like potassium carbonate to introduce the methyl group.

    Hydrolysis: The ketone group is hydrolyzed to form the corresponding carboxylic acid.

    Formation of Hydrochloride Salt: Finally, the carboxylic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation).

Major Products Formed

    Oxidation: Nitro derivatives, nitroso derivatives.

    Reduction: Amines, alcohols.

    Substitution: Nitrobenzene, sulfonated benzene, halogenated benzene.

Scientific Research Applications

2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride is an organic compound with the molecular formula C10H14ClNO2C_{10}H_{14}ClNO_{2}. It is a propionic acid derivative that includes an amino group attached to a phenyl ring, which is further substituted with a methyl group. This compound has applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

  • Chemistry this compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. It also serves as a versatile intermediate in organic synthesis due to its structural features.
  • Biology The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
  • Industry The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. L-AMP’s (L-3-amino-2-methylpropionic acid) biological activity is primarily attributed to its structural similarity to amino acids, which allows it to interact with various biological pathways. Its mechanism involves receptor binding, enzyme modulation, and cellular uptake.

Comparison with Similar Compounds

Similar compounds include:

  • 2-(4-Aminophenyl)-2-methylpropionic acid hydrochloride
  • 2-(2-Aminophenyl)-2-methylpropionic acid hydrochloride
  • 3-Aminophenylacetic acid hydrochloride

Mechanism of Action

The mechanism of action of 2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications Evidence Source
2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride C10H14ClNO2 215.68 g/mol 3-aminophenyl, methyl, carboxylic acid Drug intermediates, biochemical research
2-[4-(Aminomethyl)phenoxy]-2-methylpropionic acid hydrochloride C11H16ClNO3 245.71 g/mol 4-aminomethylphenoxy, methyl, carboxylic acid Enzyme inhibitors, receptor ligands
2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride C9H8ClF3NO2 257.62 g/mol 3,4,5-trifluorophenyl, amino, carboxylic acid Anticancer or antimicrobial agents
2-(4-Chlorophenoxy)-2-methylpropionic acid (Clofibric acid) C10H11ClO3 214.65 g/mol 4-chlorophenoxy, methyl, carboxylic acid Hypolipidemic drugs
Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride C12H18ClNO2 243.73 g/mol Phenyl, methyl, ester, amino Prodrug formulations

Key Differences and Implications

Aromatic Substituents: The 3-aminophenyl group in the target compound provides a primary amine for hydrogen bonding or covalent modification, distinguishing it from Clofibric acid (4-chlorophenoxy), which lacks bioactivity via amine interactions but is effective in lipid metabolism . Fluorinated analogs (e.g., 3,4,5-trifluorophenyl in ) enhance metabolic stability and lipophilicity, often critical in CNS-targeted drugs .

Functional Groups :

  • The carboxylic acid in the target compound and Clofibric acid enables ionic interactions with biological targets, whereas the ester in ’s compound improves membrane permeability but requires hydrolysis for activation .

Molecular Weight and Solubility: The hydrochloride salt form of the target compound increases water solubility compared to neutral analogs. For instance, Clofibric acid (non-salt) has lower solubility, affecting bioavailability .

Biological Activity

Overview

2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride, also known as L-3-amino-2-methylpropionic acid (L-AMP), is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.

The biological activity of L-AMP is primarily attributed to its structural similarity to amino acids, which allows it to interact with various biological pathways. Its mechanism involves:

  • Receptor Binding : L-AMP may act as an agonist or antagonist at specific neurotransmitter receptors, influencing neurotransmission.
  • Enzyme Modulation : The compound can inhibit or enhance the activity of certain enzymes involved in metabolic pathways.
  • Cellular Uptake : Its amino acid-like structure facilitates transport across cell membranes via amino acid transporters.

Biological Activities

Research indicates that L-AMP exhibits several biological activities:

  • Neuroprotective Effects : Studies have shown that L-AMP can protect neuronal cells from oxidative stress and apoptosis, potentially useful in neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammation in various models, suggesting a role in treating inflammatory conditions.
  • Antimicrobial Activity : Preliminary studies indicate that L-AMP possesses antimicrobial properties against certain bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectiveProtects neuronal cells from oxidative stress
Anti-inflammatoryReduces markers of inflammation in vivo
AntimicrobialInhibits growth of specific bacterial strains

Case Studies

  • Neuroprotection in Animal Models :
    A study conducted on mice subjected to oxidative stress revealed that administration of L-AMP significantly reduced neuronal cell death and improved behavioral outcomes. The mechanism was linked to the modulation of antioxidant enzyme activity.
  • Anti-inflammatory Effects :
    In a clinical trial involving patients with rheumatoid arthritis, L-AMP showed a reduction in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), indicating its potential as an adjunct therapy in inflammatory diseases.
  • Antimicrobial Efficacy :
    A laboratory study assessed the antimicrobial properties of L-AMP against Staphylococcus aureus and Escherichia coli. Results indicated a significant inhibition of bacterial growth at varying concentrations, suggesting its potential use as a novel antimicrobial agent.

Q & A

Q. What synthetic routes are recommended for preparing 2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride?

Methodological Answer: The synthesis typically involves:

  • Starting Materials : 3-Aminobenzaldehyde derivatives and methylpropionic acid precursors.
  • Key Steps :
    • Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the aminophenyl group to the methylpropionic backbone .
    • Salt Formation : Treatment with hydrochloric acid to yield the hydrochloride salt, enhancing solubility .
  • Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) followed by vacuum drying.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : 1^1H and 13^13C NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 6.5–7.5 ppm, carboxylic acid protons at δ 12–14 ppm) .
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ for C10_{10}H14_{14}ClNO2_2) .
  • Chromatography : HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity (>98%) .

Q. What are the solubility properties of this compound in common laboratory solvents?

Methodological Answer: The hydrochloride salt improves aqueous solubility compared to the free base.

Solvent Solubility (mg/mL) Conditions
Water>5025°C
Ethanol~3025°C
DMSO<525°C
Data extrapolated from analogous hydrochloride salts in and .

Advanced Research Questions

Q. How can experimental design principles optimize the synthesis yield of this compound?

Methodological Answer:

  • Statistical Design : Use response surface methodology (RSM) to optimize variables:
    • Factors : Catalyst loading (0.5–2.0 mol%), temperature (60–100°C), reaction time (12–24 hrs).
    • Response : Yield (%) monitored via HPLC .
  • Example Workflow : A central composite design (CCD) reduces trial runs by 40% while identifying optimal conditions (e.g., 1.2 mol% catalyst, 80°C, 18 hrs) .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved during characterization?

Methodological Answer:

  • Root Causes :
    • Tautomerism : Amino group protonation in acidic conditions alters chemical shifts.
    • Solvent Effects : DMSO vs. D2_2O may shift aromatic proton signals .
  • Resolution Strategies :
    • Variable Solvent Trials : Compare spectra in deuterated water and DMSO.
    • pH Titration : Monitor shifts as pH is adjusted (e.g., from 2 to 7) .

Q. What computational methods aid in elucidating the reaction mechanism for its synthesis?

Methodological Answer:

  • Quantum Chemical Calculations :
    • Software : Gaussian or ORCA for transition-state analysis.
    • Key Insights : Activation energy barriers for cross-coupling steps (e.g., 25–30 kcal/mol for Pd-mediated bond formation) .
  • Machine Learning : Train models on existing reaction databases to predict optimal ligand-catalyst pairs for improved regioselectivity .

Q. What methodologies assess the environmental impact or degradation pathways of this compound?

Methodological Answer:

  • Hydrolysis Studies : Incubate at pH 3–9 (37°C) and monitor degradation via LC-MS.
  • Photodegradation : Expose to UV light (254 nm) in aqueous solutions; quantify byproducts using tandem MS .
  • Toxicity Screening : Use in silico tools (e.g., EPA’s ECOSAR) to predict ecotoxicity profiles .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity data across studies?

Methodological Answer:

  • Potential Causes :
    • Impurity Variability : Residual palladium in synthetic batches may inhibit biological assays .
    • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or serum concentrations.
  • Mitigation :
    • Strict QC : ICP-MS for metal contamination checks.
    • Standardized Protocols : Adhere to OECD guidelines for cytotoxicity assays .

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